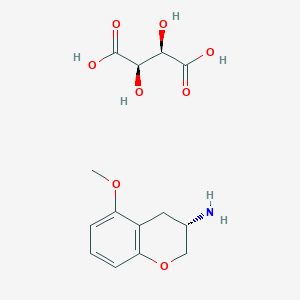
(S)-5-Methoxychroman-3-amine (2R,3R)-2,3-dihydroxysuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Methoxychroman-3-amine (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound that combines the structural features of chroman and succinate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methoxychroman-3-amine (2R,3R)-2,3-dihydroxysuccinate typically involves multiple steps:
Formation of (S)-5-Methoxychroman-3-amine: This can be achieved through the reaction of 5-methoxychroman with an amine source under specific conditions.
Synthesis of (2R,3R)-2,3-dihydroxysuccinate: This involves the selective reduction of a dicarboxylic acid precursor to yield the desired dihydroxy compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The process may also include purification steps like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Methoxychroman-3-amine (2R,3R)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(S)-5-Methoxychroman-3-amine (2R,3R)-2,3-dihydroxysuccinate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (S)-5-Methoxychroman-3-amine (2R,3R)-2,3-dihydroxysuccinate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Methoxychroman-3-amine: Shares the chroman structure but lacks the succinate moiety.
(2R,3R)-2,3-dihydroxysuccinate: Contains the succinate structure but lacks the chroman moiety.
Uniqueness
(S)-5-Methoxychroman-3-amine (2R,3R)-2,3-dihydroxysuccinate is unique due to the combination of chroman and succinate structures, which may confer distinct chemical and biological properties compared to its individual components.
Properties
CAS No. |
117422-51-2 |
|---|---|
Molecular Formula |
C14H19NO8 |
Molecular Weight |
329.30 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(3S)-5-methoxy-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C10H13NO2.C4H6O6/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10;5-1(3(7)8)2(6)4(9)10/h2-4,7H,5-6,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1 |
InChI Key |
CCEDBGCEBQVORM-QXJKSQRWSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C[C@@H](CO2)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
COC1=CC=CC2=C1CC(CO2)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


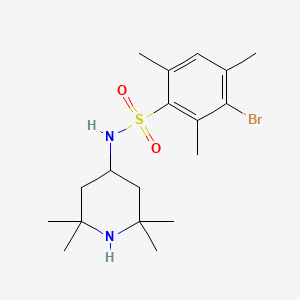
![N-(1-cyano-1,2-dimethylpropyl)-2-({3-cyclopentyl-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)propanamide](/img/structure/B13359084.png)
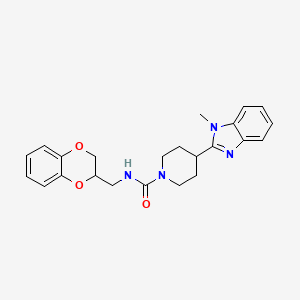
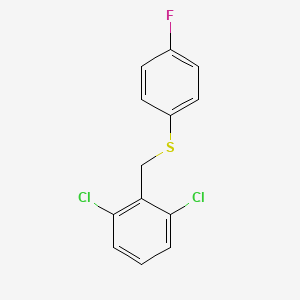
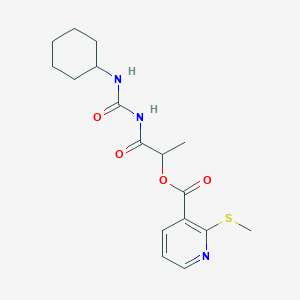
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359105.png)
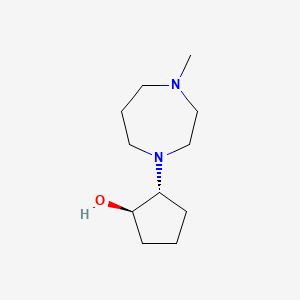
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13359111.png)
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13359124.png)
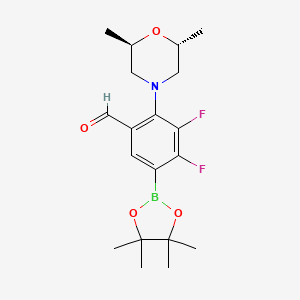
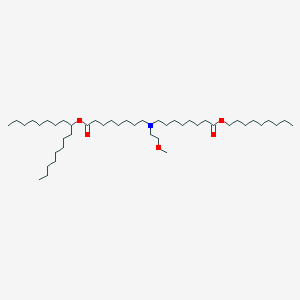
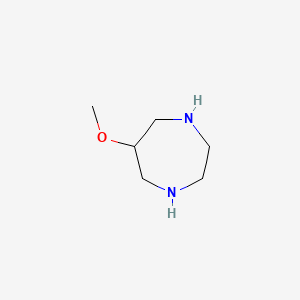
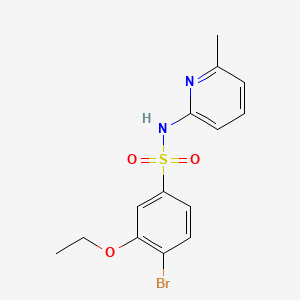
![3-(1H-pyrrol-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-3-yl)propanamide](/img/structure/B13359160.png)
